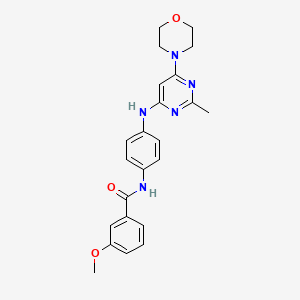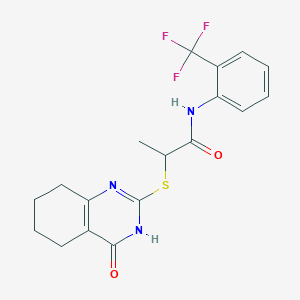![molecular formula C25H34N2O4 B11336486 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11336486.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]amine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps would also be critical to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amides.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H34N2O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-18-9-11-19(12-10-18)21(27-13-7-5-6-8-14-27)17-26-25(28)20-15-22(29-2)24(31-4)23(16-20)30-3/h9-12,15-16,21H,5-8,13-14,17H2,1-4H3,(H,26,28) |
Clave InChI |
HVADJYHHOITVQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B11336406.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11336412.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11336420.png)


![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11336437.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11336441.png)
![4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11336447.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336454.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide](/img/structure/B11336460.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11336461.png)
![2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11336471.png)
![1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336474.png)
![4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11336481.png)
